4-Hydroxy-3-methyl-2H-chromen-2-one

Description

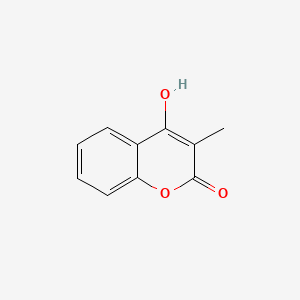

4-Hydroxy-3-methyl-2H-chromen-2-one is a coumarin derivative characterized by a hydroxy group at position 4 and a methyl substituent at position 3 on the chromen-2-one scaffold. Coumarins and their derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural simplicity of this compound makes it a foundational molecule for synthesizing more complex derivatives. Its reactivity is influenced by the electron-donating methyl group and the acidic hydroxy group, which participate in hydrogen bonding and influence solubility .

Propriétés

Numéro CAS |

15074-17-6 |

|---|---|

Formule moléculaire |

C10H8O3 |

Poids moléculaire |

176.171 |

Nom IUPAC |

4-hydroxy-3-methylchromen-2-one |

InChI |

InChI=1S/C10H8O3/c1-6-9(11)7-4-2-3-5-8(7)13-10(6)12/h2-5,11H,1H3 |

Clé InChI |

RBZSTMCKGZFSOH-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC=CC=C2OC1=O)O |

Synonymes |

4-HYDROXY-3-METHYL-CHROMEN-2-ONE |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

The synthesis of 4-hydroxy-3-methyl-2H-chromen-2-one and its derivatives is often achieved through various methods involving biogenic catalysts. For instance, a study demonstrated the synthesis of 3-(phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles. This method not only produced high yields but also showcased the eco-friendliness and reusability of the catalyst employed .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Catalyst Used |

|---|---|---|

| Biogenic ZnO Nanoparticles | 98 | ZnO NPs |

| Traditional Chemical Synthesis | Varies | None specified |

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for medicinal applications:

Antioxidant Activity

The antioxidant properties of this compound have been evaluated in several studies. It has shown significant efficacy in scavenging free radicals, which is critical in preventing oxidative stress-related diseases .

Antimicrobial Properties

Research indicates that derivatives of this compound possess antimicrobial activities against various pathogens. These compounds have been tested against bacteria and fungi, demonstrating potential as natural preservatives or therapeutic agents .

Anticancer Potential

Several studies have reported the anticancer properties of coumarin derivatives, including this compound. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Study 1: Antioxidant Efficacy

A study focused on the antioxidant efficacy of synthesized derivatives of this compound. The results indicated that these compounds exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid, thus highlighting their potential use in health supplements and pharmaceuticals aimed at combating oxidative stress-related conditions .

Case Study 2: Antimicrobial Testing

In another investigation, a series of synthesized derivatives were tested for their antimicrobial efficacy against common pathogens such as E. coli and Staphylococcus aureus. The results showed promising antibacterial activity, suggesting that these derivatives could serve as alternatives to conventional antibiotics, especially in the face of rising antibiotic resistance .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key Research Findings

Biological Activity Modulation: Antimicrobial Activity: Propyl and bromine substituents (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one and 6-bromo derivatives) significantly enhance antimicrobial potency compared to the parent compound . Anticancer Potential: Nitro and trifluoromethyl groups (e.g., 7,7-dimethyl-3-nitro and 2-CF₃ derivatives) exhibit strong antiproliferative effects, likely due to redox activity and metabolic stability .

Solubility and Hydrogen Bonding: Bis-coumarins (e.g., 3,3'-[(4-hydroxyphenyl)methyl]bis-coumarin) show solvatochromism and pH-dependent solubility, attributed to multiple hydroxy groups and extended conjugation . The trifluoromethyl group in 7-hydroxy-3-(4-methoxyphenyl)-2-CF₃-chromenone reduces hydrogen bonding capacity but increases lipophilicity .

Electronic Effects: Electron-withdrawing groups (e.g., NO₂, CF₃) lower electron density on the chromenone ring, altering reactivity in substitution reactions . Thienyl and methoxyphenyl substituents enhance π-π interactions with biological targets, improving binding affinity .

Q & A

Q. What are the standard synthetic protocols for 4-hydroxy-3-methyl-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Pechmann condensation using substituted phenols and β-keto esters under acidic conditions. For example:

- Solid-phase synthesis : Mix malonic acid and phenol derivatives in phosphorus oxychloride with ZnCl₂ as a catalyst at 80–100°C for 6–8 hours .

- Solution-phase synthesis : Ethanol or acetic acid as solvent, with H₂O₂/NaOH for cyclization (e.g., 30% H₂O₂ in ethanol at 50°C for 12 hours) .

Key Variables :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C (solid phase) | Higher yield |

| Catalyst | ZnCl₂ or H₂SO₄ | Faster kinetics |

| Solvent | Ethanol vs. acetic acid | Purity control |

Q. How are spectral techniques (¹H/¹³C NMR, IR) used to characterize this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (δ 9.5–10.5 ppm, broad singlet). Methyl groups appear at δ 2.3–2.5 ppm .

- IR : Strong C=O stretch at ~1650 cm⁻¹ and O-H stretch at ~3200 cm⁻¹ .

Example Spectral Data :

| Technique | Key Peaks | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 6.34 (d, J=6 Hz, H-3) | Chromenone ring proton |

| ¹³C NMR | δ 177.6 (C=O) | Lactone carbonyl |

Q. What are common biological assays for evaluating 4-hydroxycoumarin derivatives?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution (MIC/MBC) against gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antiviral Assays : Measure HIV-1 replication inhibition using TZM-bl cells (e.g., EC₅₀ values) .

Advanced Research Questions

Q. How can crystallographic software (SHELX) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase problem resolution via dual-space algorithms. For refinement, SHELXL optimizes hydrogen-bonding networks and thermal parameters .

- Case Study : A monoclinic crystal (space group P2₁/c) showed hydrogen bonding between O-H and carbonyl groups, confirmed via SHELXL refinement (R-factor < 0.05) .

Q. How do hydrogen-bonding patterns influence crystallization of 4-hydroxycoumarins?

- Methodological Answer : Apply graph-set analysis (Etter’s rules) to categorize motifs:

- Dimeric rings (R₂²(8)) : O-H···O interactions between hydroxyl and carbonyl groups .

- Chain motifs (C(6)) : Observed in 3-substituted derivatives with extended π-stacking .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Byproduct Control : Use scavengers (e.g., molecular sieves) to absorb excess H₂O in Pechmann condensation .

- Selective Protection : Temporarily block hydroxyl groups with acetyl to prevent unwanted cyclization .

Q. How can fluorescence spectroscopy detect metal ion interactions with 4-hydroxycoumarin probes?

- Methodological Answer :

- Pr³⁺ Detection : A thiosemicarbazone derivative shows emission enhancement at 480 nm (λₑₓ = 350 nm) in MeCN/H₂O (9:1) .

Experimental Setup :

| Parameter | Value |

|---|---|

| Solvent Ratio | 9:1 MeCN/H₂O |

| Detection Limit | 10⁻⁸ M Pr³⁺ |

Q. How to resolve contradictions in biological activity data for structurally similar derivatives?

- Methodological Answer :

- Statistical Validation : Use ANOVA to compare EC₅₀ values across replicates.

- Structural Analysis : Correlate activity with substituent electronic effects (e.g., nitro groups enhance antiviral potency via π-π stacking) .

Data Contradiction Analysis

Q. How to address discrepancies in NMR data for 4-hydroxycoumarin derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.